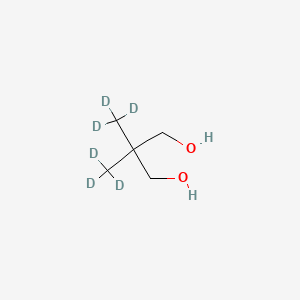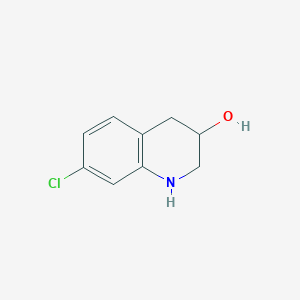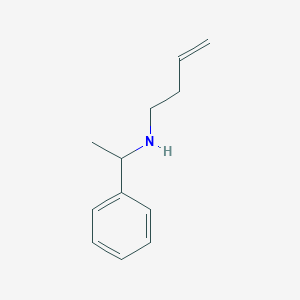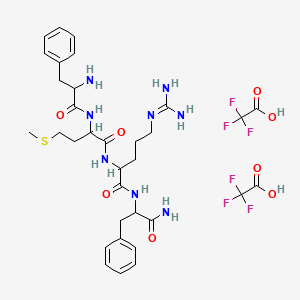
3,7,12-Trihydroxycholestane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,12-Trihydroxycholestane-5-carboxylic acid is a chemical compound with the molecular formula C28H48O5. It is a type of hydroxy monocarboxylic acid and is known for its role as a human metabolite. This compound is found in blood plasma and serum and is involved in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,12-Trihydroxycholestane-5-carboxylic acid typically involves multiple steps, starting from simpler steroidal precursors. The process often includes hydroxylation reactions at specific positions on the steroid backbone, followed by carboxylation at the 5-position. The reaction conditions usually require the presence of strong oxidizing agents and catalysts to facilitate the hydroxylation and carboxylation steps .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency of the product through rigorous quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
3,7,12-Trihydroxycholestane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
3,7,12-Trihydroxycholestane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroidal chemistry and for the synthesis of other complex molecules.
Biology: This compound is studied for its role in metabolic pathways and its interactions with various enzymes and receptors.
Medicine: Research into its potential therapeutic applications, including its effects on cholesterol metabolism and related disorders, is ongoing.
Mécanisme D'action
The mechanism of action of 3,7,12-Trihydroxycholestane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors and enzymes, influencing metabolic processes. The hydroxyl groups and carboxylic acid moiety play crucial roles in its binding affinity and activity. These interactions can modulate various biological functions, including cholesterol metabolism and bile acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7,12-Trihydroxycoprostanic acid
- 3α,7α,12α-Trihydroxy-5β-cholestanoic acid
- 3α,7α,12α-Trihydroxycoprostanic acid
Uniqueness
3,7,12-Trihydroxycholestane-5-carboxylic acid is unique due to its specific hydroxylation pattern and carboxylic acid group at the 5-position. This structural configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its role as a human metabolite and its involvement in critical metabolic pathways further highlight its uniqueness .
Propriétés
Formule moléculaire |
C28H48O5 |
|---|---|
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
3,7,12-trihydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-5-carboxylic acid |
InChI |
InChI=1S/C28H48O5/c1-16(2)7-6-8-17(3)19-9-10-20-24-21(13-23(31)27(19,20)5)26(4)12-11-18(29)14-28(26,25(32)33)15-22(24)30/h16-24,29-31H,6-15H2,1-5H3,(H,32,33) |
Clé InChI |
JIFNDZCDNLFAKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C(=O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)
![(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane](/img/structure/B12311809.png)
![[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12311811.png)
![1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride](/img/structure/B12311818.png)




![1-Methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one](/img/structure/B12311857.png)




